molecular formula C14H11N3O B372999 2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one CAS No. 127876-36-2

2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one

Cat. No.: B372999
CAS No.: 127876-36-2
M. Wt: 237.26g/mol
InChI Key: CGJMVBVILLBOKQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one typically involves the reaction of benzotriazole with a suitable phenyl ethanone derivative. One common method is the condensation reaction between benzotriazole and 1-phenylethanone in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzotriazole moiety can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMVBVILLBOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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